molecular formula C5H6ClNS B1354192 (5-Chlorothiophen-2-yl)methanamine CAS No. 214759-22-5

(5-Chlorothiophen-2-yl)methanamine

Cat. No.: B1354192
CAS No.: 214759-22-5
M. Wt: 147.63 g/mol
InChI Key: QEEXZSPDLPRZEX-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)methanamine: is an organic compound with the molecular formula C5H6ClNS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorine atom at the 5-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chlorothiophen-2-yl)methanamine typically involves the chlorination of thiophene followed by amination. One common method starts with the chlorination of thiophene to produce 5-chlorothiophene. This intermediate is then subjected to a nucleophilic substitution reaction with ammonia or an amine source to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (5-Chlorothiophen-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (5-Chlorothiophen-2-yl)methanamine is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to develop compounds with antimicrobial, anti-inflammatory, or anticancer properties .

Industry: The compound is also used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for applications in electronics and optoelectronics .

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the amine group allows for specific interactions with molecular targets, influencing the compound’s pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

  • (5-Bromothiophen-2-yl)methanamine
  • (5-Fluorothiophen-2-yl)methanamine
  • (5-Iodothiophen-2-yl)methanamine

Uniqueness: (5-Chlorothiophen-2-yl)methanamine is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEXZSPDLPRZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466046
Record name (5-chlorothiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214759-22-5
Record name (5-chlorothiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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